molecular formula C13H15N3S B13345843 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile

2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile

Cat. No.: B13345843
M. Wt: 245.35 g/mol
InChI Key: LZWXWEGCUYHJEG-UHFFFAOYSA-N
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Description

2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile is a complex organic compound that features a pyrazole ring substituted with an isobutyl group and a thiophene ring

Preparation Methods

The synthesis of 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of thiophene derivatives with pyrazole precursors under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. Specific details on the reaction conditions and catalysts used are often proprietary and may vary between different production facilities .

Chemical Reactions Analysis

2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group, using reagents like sodium methoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The pyrazole and thiophene rings can facilitate binding to these targets, potentially inhibiting or activating specific biological pathways. Detailed studies on the exact molecular targets and pathways are ongoing and may vary depending on the specific application .

Comparison with Similar Compounds

Similar compounds include other pyrazole and thiophene derivatives. For example:

    2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile: This compound differs in the position of the nitrile group on the pyrazole ring.

    Thiophene derivatives: Compounds like 2-acetylthiophene share the thiophene ring but differ in other substituents.

    Pyrazole derivatives: Compounds such as 1-phenyl-3-methyl-1H-pyrazol-5-amine have a similar pyrazole core but different substituents.

The uniqueness of 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

Molecular Formula

C13H15N3S

Molecular Weight

245.35 g/mol

IUPAC Name

2-[1-(2-methylpropyl)-3-thiophen-3-ylpyrazol-4-yl]acetonitrile

InChI

InChI=1S/C13H15N3S/c1-10(2)7-16-8-11(3-5-14)13(15-16)12-4-6-17-9-12/h4,6,8-10H,3,7H2,1-2H3

InChI Key

LZWXWEGCUYHJEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C(=N1)C2=CSC=C2)CC#N

Origin of Product

United States

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